2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid
Description
2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with an N-methyl propanamido group and a methyldisulfanyl (S–S) moiety. This structure confers unique chemical properties, including redox activity due to the disulfide bond and amphiphilic behavior from the carboxylic acid and amide functionalities.
Properties
IUPAC Name |
2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene-Mediated Acylation of N-Methyl-L-Alanine
A foundational method involves reacting N-methyl-L-alanine with phosgene to generate an intermediate acyl chloride, which is subsequently coupled with a disulfide-containing propanoic acid derivative.
Procedure :
- Step 1 : N-Methyl-L-alanine (1 eq) is treated with phosgene (1.2 eq) in anhydrous dichloromethane at 0°C under nitrogen.
- Step 2 : The resulting acyl chloride is reacted with 3-(methyldisulfanyl)propanoic acid (1.1 eq) in the presence of triethylamine (2 eq) at room temperature for 12 hours.
- Purification : The crude product is washed with 1N HCl, saturated NaHCO₃, and brine, followed by recrystallization from ethanol/water.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Reaction Temperature | 0°C (Step 1), 25°C (Step 2) |
Direct Coupling via Carbodiimide Chemistry
A scalable industrial approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate 3-(methyldisulfanyl)propanoic acid for coupling with N-methyl-L-alanine.
Procedure :
- Activation : 3-(Methyldisulfanyl)propanoic acid (1 eq) is treated with EDC (1.5 eq) and NHS (1.5 eq) in DMF at 0°C for 1 hour.
- Coupling : N-Methyl-L-alanine (1 eq) is added, and the reaction is stirred at 25°C for 24 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (TLC) | ≥95% |
| Solvent | Dimethylformamide (DMF) |
Enzymatic Resolution for Stereochemical Control
A patent-pending method utilizes L-acyl transaminase to ensure enantiomeric purity (>99% ee) during the final stages of synthesis.
Procedure :
- Intermediate Synthesis : N-Methyl-L-alanine is protected as a tert-butoxycarbonyl (Boc) derivative.
- Enzymatic Reaction : The Boc-protected intermediate is treated with L-acyl transaminase in aqueous buffer (pH 7.5–8.0) at 37°C for 40 hours.
- Deprotection : The Boc group is removed using hydrogen chloride in dioxane.
Key Data :
| Parameter | Value |
|---|---|
| Enantiomeric Excess | >99% ee |
| Reaction Time | 40 hours |
| Catalyst Loading | 4% (w/w) |
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC Conditions : C18 column, mobile phase 60:40 acetonitrile/water with 0.1% TFA, retention time = 8.2 minutes.
- Storage : Stable for >24 months at 2–8°C in airtight containers.
Industrial-Scale Considerations
Cost-Effective Reagents
Regulatory Compliance
- ICH Guidelines : Impurity profiles meet Q3A(R2) requirements for residual solvents (<500 ppm).
- Genotoxic Controls : Phosgene-derived batches undergo additional testing for chloroformate residues.
Challenges and Optimization
Disulfide Stability
Byproduct Formation
- Common Byproducts : N-Methylalanine (2–5%) and oxidized disulfide dimers (<1%).
- Resolution : Gradient HPLC with UV detection at 254 nm.
Emerging Methodologies
Flow Chemistry Approaches
Recent patents describe continuous-flow systems for acyl chloride formation, reducing reaction times from 12 hours to 30 minutes.
Biocatalytic Synthesis
Engineered transaminases enable one-pot synthesis from β-keto acids and N-methyl-L-alanine, achieving 85% yield with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The N-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid involves its interaction with molecular targets through its disulfide bond. This bond can undergo redox reactions, influencing various biochemical pathways. The N-methyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid with analogous compounds from peer-reviewed literature and patent filings. Key structural analogs include:
4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic Acid
This compound (disclosed in EP00361365) shares a disulfide-like mercaptomethyl group but incorporates a benzoic acid core. However, the absence of a methyldisulfanyl group reduces its redox sensitivity compared to the target compound .
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
From the Catalog of Rare Chemicals (2017), this compound features a dihydroisoquinoline-substituted amide. While it lacks sulfur-based functional groups, its rigid heterocyclic structure may enhance metabolic stability. The target compound’s methyldisulfanyl group, by contrast, introduces susceptibility to thiol-disulfide exchange reactions, which could limit stability in biological systems but enable controlled release mechanisms .
N-(1-(3-(N-t-Butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic Acid
Disclosed in WO92/14706, this analog includes a cyclopentyl-carbamoyl group and a methoxyethoxymethyl side chain. Its bulkier structure likely reduces solubility in aqueous media compared to the target compound. The target’s simpler propanoic acid backbone and smaller disulfide substituent may improve bioavailability .
(R)-2-((S)-2-((S)-2-((R)-2-Aminopropanamido)-4-methylpentanamido)propanamido)-3-(thio)propanoic Acid
Synthesized via solid-phase methods (Reaction Chemistry & Engineering, 2025), this peptide-like compound contains a thioether group. While both compounds feature sulfur atoms, the thioether in this analog is less reactive than the disulfide in the target compound, suggesting divergent applications (e.g., stable linker vs. redox-responsive moiety) .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Redox Activity | Solubility (Predicted) |
|---|---|---|---|---|
| 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid | Propanoic acid | Methyldisulfanyl, N-methylamide | High | Moderate (polar groups) |
| 4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid | Benzoic acid | Mercaptomethyl, phenyl | Low | Low (aromatic core) |
| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | Propanoic acid | Dihydroisoquinoline, amide | None | Moderate |
| (R)-2-((S)-2-((S)-2-((R)-2-Aminopropanamido)-4-methylpentanamido)propanamido)-3-(thio)propanoic acid | Peptide-like | Thioether, branched amides | None | High (peptide backbone) |
Biological Activity
2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid, also known by its CAS number 138148-62-6, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a methyldisulfanyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
- Molecular Formula : C8H15N O3 S2
- Molecular Weight : 237.34 g/mol
- IUPAC Name : (S)-2-(N-methyl-3-(methyldisulfanyl)propanamido)propanoic acid
Antimicrobial Properties
Research indicates that 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
The mechanism by which 2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid exerts its biological effects is multifaceted:
- Cell Membrane Disruption : The methyldisulfanyl group enhances lipophilicity, allowing better interaction with lipid membranes.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low toxicity in mammalian cells. However, further studies are required to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
